molecular formula C28H27N3O B6089704 4-[(4-benzyl-1-piperazinyl)carbonyl]-3-methyl-2-phenylquinoline

4-[(4-benzyl-1-piperazinyl)carbonyl]-3-methyl-2-phenylquinoline

Cat. No. B6089704
M. Wt: 421.5 g/mol
InChI Key: MEIWCFQAJFJTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-benzyl-1-piperazinyl)carbonyl]-3-methyl-2-phenylquinoline is a synthetic compound that belongs to the class of quinolones. It is commonly referred to as BMQ and has been widely studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of BMQ is not fully understood, but it is believed to involve multiple pathways. In cancer research, BMQ has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In Alzheimer's disease research, BMQ has been shown to inhibit the formation of amyloid beta plaques and reduce neuroinflammation. In Parkinson's disease research, BMQ has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
BMQ has been shown to have various biochemical and physiological effects. In cancer research, BMQ has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In Alzheimer's disease research, BMQ has been shown to improve cognitive function, reduce amyloid beta accumulation, and reduce neuroinflammation. In Parkinson's disease research, BMQ has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.

Advantages and Limitations for Lab Experiments

One advantage of using BMQ in lab experiments is its specificity for certain pathways and diseases. BMQ has been shown to have a high affinity for certain receptors and enzymes involved in disease pathways, making it a potential therapeutic agent. One limitation of using BMQ in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of BMQ to minimize toxicity and maximize therapeutic efficacy.

Future Directions

There are several future directions for BMQ research. One direction is to further investigate the mechanism of action of BMQ and its potential targets in various diseases. Another direction is to optimize the synthesis method of BMQ to increase its purity and yield. Additionally, further studies are needed to determine the optimal dosage and administration of BMQ in humans. Finally, BMQ derivatives and analogs could be synthesized and tested for their potential therapeutic applications.

Synthesis Methods

The synthesis of BMQ involves the condensation reaction of 2-acetyl-3-methylquinoline and benzyl piperazine. The reaction takes place in the presence of a catalyst and solvent, typically acetic acid or ethanol. The resulting product is then purified through recrystallization to obtain pure BMQ.

Scientific Research Applications

BMQ has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, BMQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, BMQ has been shown to improve cognitive function and reduce amyloid beta accumulation. In Parkinson's disease research, BMQ has been shown to protect dopaminergic neurons from oxidative stress.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(3-methyl-2-phenylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O/c1-21-26(24-14-8-9-15-25(24)29-27(21)23-12-6-3-7-13-23)28(32)31-18-16-30(17-19-31)20-22-10-4-2-5-11-22/h2-15H,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIWCFQAJFJTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperazin-1-yl)(3-methyl-2-phenylquinolin-4-yl)methanone

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